molecular formula C10H8N2O2 B2796639 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde CAS No. 2375270-76-9

2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B2796639
CAS No.: 2375270-76-9
M. Wt: 188.186
InChI Key: MPUKMWKHHZCQBZ-UHFFFAOYSA-N
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Description

2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde: is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol . This compound is characterized by the presence of a hydroxyl group and a pyrazolyl group attached to a benzaldehyde moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde typically involves the condensation of 2-hydroxybenzaldehyde with pyrazole under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve batch or continuous processes, utilizing similar reaction conditions as described above. The choice of solvent, temperature, and reaction time can be optimized to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and pyrazolyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-hydroxy-6-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both hydroxyl and pyrazolyl groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-hydroxy-6-pyrazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-7-8-9(3-1-4-10(8)14)12-6-2-5-11-12/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUKMWKHHZCQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C=O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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